molecular formula C22H25BrO B13043143 3-Bromo-2-(4-octylphenyl)benzofuran

3-Bromo-2-(4-octylphenyl)benzofuran

Cat. No.: B13043143
M. Wt: 385.3 g/mol
InChI Key: MMPNFSSDMFYTGK-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-octylphenyl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 3rd position and an octylphenyl group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-octylphenyl)benzofuran typically involves the bromination of a precursor benzofuran compound. One common method is the bromination of 2-(4-octylphenyl)benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-octylphenyl)benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzofuran ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized benzofuran derivatives.

    Reduction Products: Hydrogenated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-octylphenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, bacterial growth, and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(4-octylphenyl)benzofuran is unique due to the presence of both the bromine atom and the octylphenyl group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the octylphenyl group increases its lipophilicity and potential interactions with biological membranes .

Properties

Molecular Formula

C22H25BrO

Molecular Weight

385.3 g/mol

IUPAC Name

3-bromo-2-(4-octylphenyl)-1-benzofuran

InChI

InChI=1S/C22H25BrO/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)22-21(23)19-11-8-9-12-20(19)24-22/h8-9,11-16H,2-7,10H2,1H3

InChI Key

MMPNFSSDMFYTGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)Br

Origin of Product

United States

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